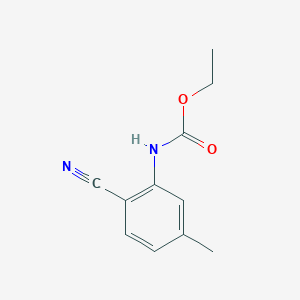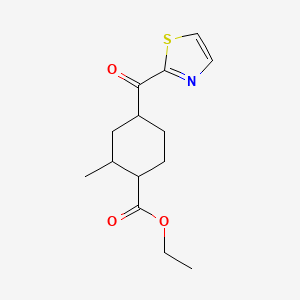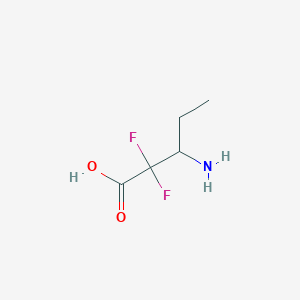
3-Amino-2,2-difluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-difluoropentanoic acid: is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: One common method involves the reaction of ethyl 2,2-difluoropropanoate with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity ethyl 3-amino-2,2-difluoropropanoic acid.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, major products can include substituted amino acids, amides, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3-Amino-2,2-difluoropentanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorinated structure. Medicine: The compound is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators. Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by mimicking natural substrates and binding to active sites, thereby blocking enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their activity and leading to downstream effects in cellular pathways.
Pathways Involved: The exact pathways depend on the specific biological target but often involve key metabolic and signaling pathways.
Comparación Con Compuestos Similares
2,2-Difluoropropionic acid: Shares the difluorinated structure but lacks the amino group, leading to different reactivity and applications.
3-Amino-2,2-difluoropropanoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,2-difluoropropanoate: Lacks the amino group, making it less versatile in biological applications.
Uniqueness: 3-Amino-2,2-difluoropentanoic acid is unique due to the combination of the ethyl ester, amino group, and difluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H9F2NO2 |
|---|---|
Peso molecular |
153.13 g/mol |
Nombre IUPAC |
3-amino-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
Clave InChI |
WCNPKOJLVGXOKV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C(=O)O)(F)F)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methylphenyl)-](/img/structure/B8628492.png)
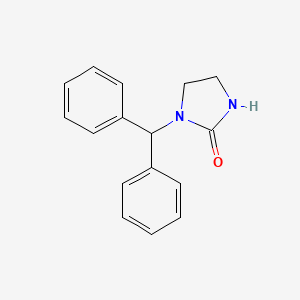
![4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline](/img/structure/B8628518.png)

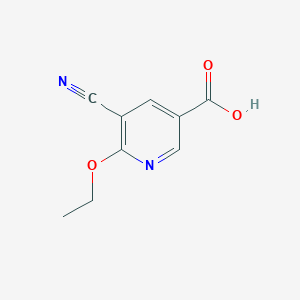

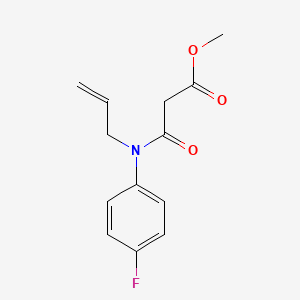
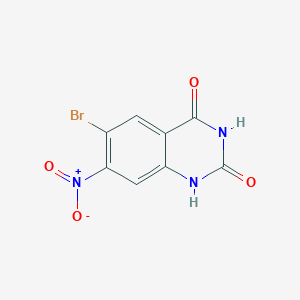
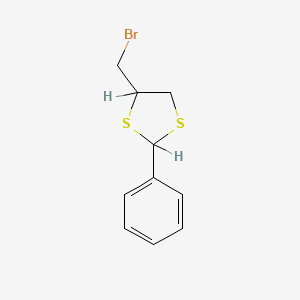
![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)
